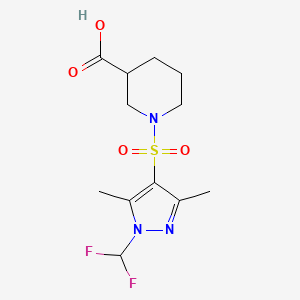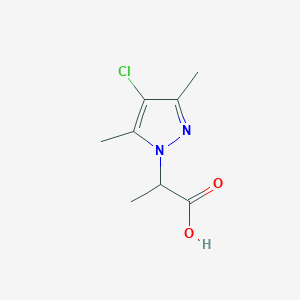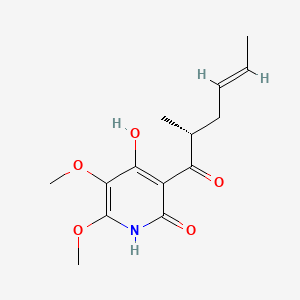
Harzianopyridone
Overview
Description
Harzianopyridone (HAR): is a marine natural product derived from the strain Trichoderma harzianum. It was initially isolated from sponge (Callyspongia sp.) samples. Marine natural products often exhibit novel structures and diverse biological activities, making them valuable resources for innovative medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes for harzianopyridone are still under investigation, but it is obtained from the Trichoderma strain. Further research is needed to elucidate the detailed synthetic pathways.
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. Research in this area is ongoing.
Chemical Reactions Analysis
Types of Reactions: Harzianopyridone has been studied for its antifungal, antibacterial, and herbicidal activities
Common Reagents and Conditions: The reagents and conditions used in this compound reactions remain an active area of investigation. Researchers are exploring its chemical behavior and identifying suitable conditions for its synthesis and modification.
Major Products: The major products resulting from this compound reactions have not been extensively characterized. Further studies are needed to determine the specific compounds formed during its transformations.
Scientific Research Applications
Mechanism of Action
Harzianopyridone’s mechanism of action involves its interaction with the ZIKV RdRp. By suppressing the polymerase activity of RdRp, it inhibits viral replication .
Comparison with Similar Compounds
While harzianopyridone’s uniqueness is notable, a comprehensive comparison with similar compounds remains an area of interest. Further research will help identify related molecules and highlight its distinct features.
Properties
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-HQZHTGGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Harzianopyridone and where is it found?
A1: this compound (HAR) is a secondary metabolite produced by the fungus Trichoderma harzianum [, ]. It was initially discovered as an antifungal compound [] but has shown potential for other applications, such as antiviral activity [, ].
Q2: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H19NO5 and a molecular weight of 305.33 g/mol [].
Q3: How is this compound's structure elucidated?
A4: The structure of HAR was determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. These techniques help determine the connectivity of atoms and functional groups within the molecule.
Q4: Has the biosynthesis of this compound been investigated?
A5: Yes, studies using isotope-labeled precursors like acetic acid and methionine have provided insights into the biosynthetic pathway of this compound []. Research revealed that the biosynthesis involves iterative enzymatic steps using a methyltransferase and a flavin-dependent monooxygenase to introduce specific methoxy groups []. Interestingly, a temporary N-methoxy group plays a crucial role in directing the reactivity during biosynthesis [].
Q5: What is the significance of the stereochemistry of this compound?
A6: this compound exists as a single enantiomer, specifically the (-) enantiomer [, ]. This chirality likely plays a crucial role in its biological activity, as interactions with biological targets are often stereospecific.
Q6: Does this compound have any antiviral properties?
A7: Yes, recent research has shown that HAR exhibits anti-Zika virus (ZIKV) activity []. It inhibits ZIKV replication by directly targeting and suppressing the activity of the viral RNA-dependent RNA polymerase (RdRp) [].
Q7: Are there any known structure-activity relationship (SAR) studies for this compound?
A8: While detailed SAR studies are limited, the first synthesis of HAR and its analogs was achieved by metalation of substituted pyridylcarbamates []. This synthetic strategy allows for modifications at specific positions of the pyridine ring, enabling the exploration of how structural changes affect biological activity.
Q8: Has this compound shown any effects on mammalian cells?
A9: Interestingly, HAR and its derivatives have been shown to inhibit myogenesis, the process of muscle cell formation, in vitro [, , ]. This effect seems to be related to the inhibition of succinate dehydrogenase and the subsequent accumulation of succinate [, ].
Q9: What are the potential applications of this compound in agriculture?
A10: Given its potent antifungal activity, HAR holds promise as a biocontrol agent against plant pathogenic fungi []. Its use could potentially reduce reliance on synthetic fungicides, offering a more sustainable approach to crop protection.
Q10: Are there any analytical methods for detecting and quantifying this compound?
A11: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is a commonly used technique for identifying and quantifying this compound in complex mixtures [, ]. This method allows for sensitive and specific detection of HAR in various matrices.
Q11: What is the current research focus regarding this compound?
A12: Ongoing research focuses on elucidating the detailed mechanism of action of HAR against various pathogens, exploring its potential in different biological contexts, and developing efficient production and formulation strategies for its practical applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


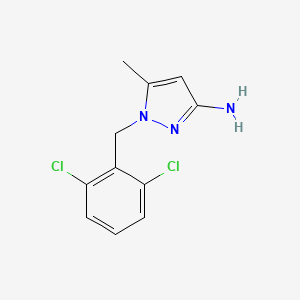
![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
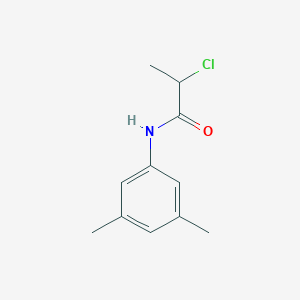

![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
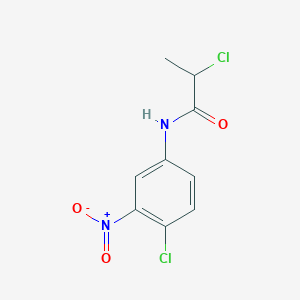
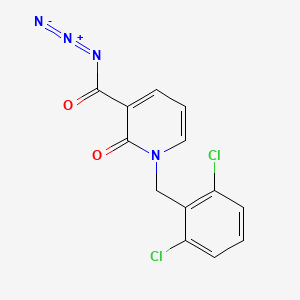
amine](/img/structure/B3039079.png)

![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
